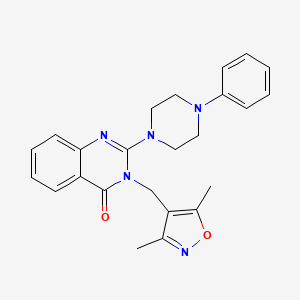
3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-phenylpiperazin-1-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alpha 1-Adrenoceptor Antagonism and Antihypertensive Agents
Quinazoline derivatives have been evaluated for their potency as alpha 1-adrenoceptor antagonists and antihypertensive agents. Studies have revealed that these compounds exhibit high binding affinity for alpha 1-adrenoceptors with selectivity over alpha 2-sites, indicating their potential in treating hypertension. For instance, certain quinazoline derivatives displayed significant antihypertensive activity in spontaneously hypertensive rats, comparable to established medications like SGB-1534 and prazosin (Chern et al., 1993).
Anticancer Activity
Quinazoline derivatives with different heteroaromatic substituents have shown a varied level of anticancer activity, suggesting that the nature of these substituents significantly influences the compounds' efficacy. This indicates the potential of quinazoline derivatives in developing new anticancer drugs (Konovalenko et al., 2022).
Antimicrobial Agents
Some quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents. The specific structural modifications in these derivatives have led to significant antimicrobial activity, highlighting the versatility of quinazoline scaffolds in drug development (Patel et al., 2012).
Anticonvulsant Activity
Research into quinazolin-4(3H)-one derivatives has identified several compounds with promising anticonvulsant activities, suggesting their potential in developing new treatments for epilepsy and related disorders. These studies have provided valuable insights into the structure-activity relationships necessary for anticonvulsant efficacy (Noureldin et al., 2017).
Antioxidant Properties
Quinazolin derivatives have also been investigated for their antioxidant properties, with some compounds showing excellent scavenging capacity against free radicals. This research underscores the potential of quinazoline-based compounds in developing antioxidant therapies (Al-azawi, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(4-phenylpiperazin-1-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-21(18(2)31-26-17)16-29-23(30)20-10-6-7-11-22(20)25-24(29)28-14-12-27(13-15-28)19-8-4-3-5-9-19/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPCAODXDDBUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2486270.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime](/img/structure/B2486271.png)
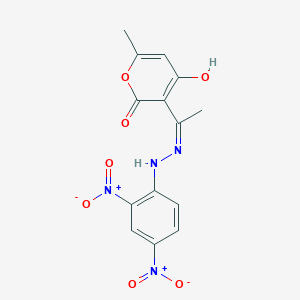
![N-(4-acetylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2486273.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2486278.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2486279.png)
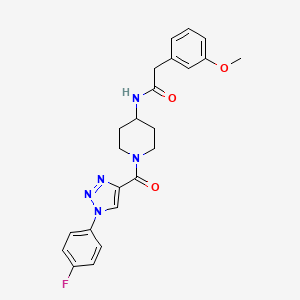
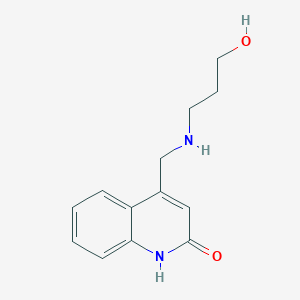
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2486282.png)
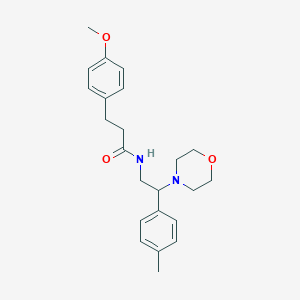
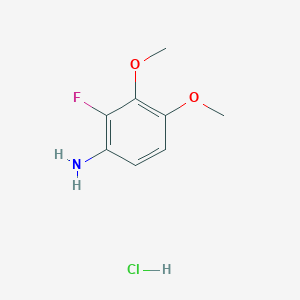
![ethyl 4-{[(1,2-dihydroacenaphthylen-5-yl)carbamoyl]amino}benzoate](/img/structure/B2486288.png)
